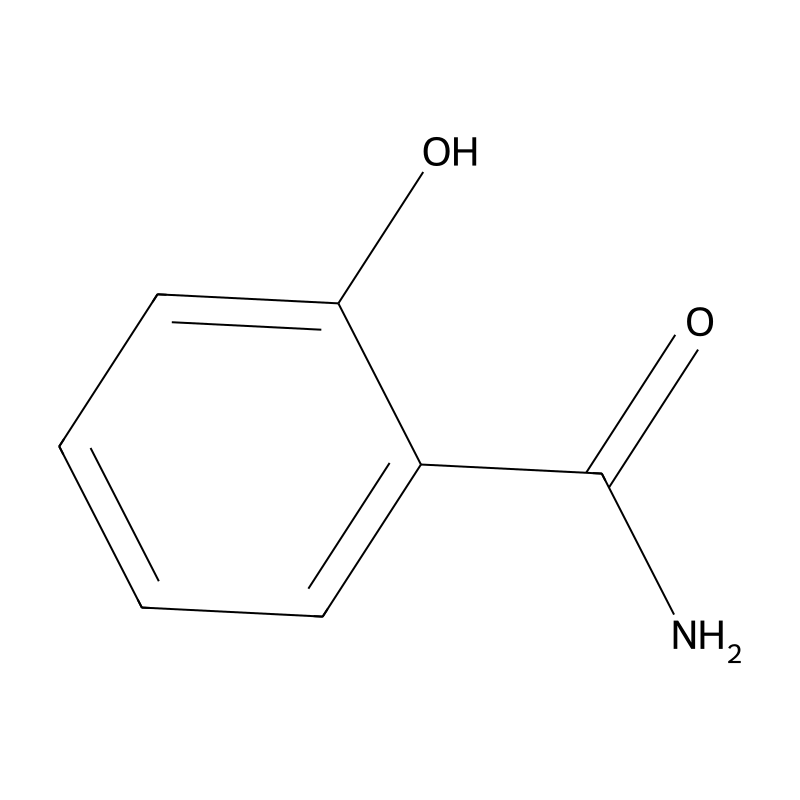

Salicylamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

SOLUBILITY IN WATER: 0.2% @ 30 °C; 0.8% @ 47 °C; IN GLYCEROL: 2.0% @ 5 °C; 5.0% @ 39 °C; 10.0% @ 60 °C; IN PROPYLENE GLYCOL: 10.0% @ 5 °C

SLIGHTLY SOL IN NAPHTHA, CARBON TETRACHLORIDE

FREELY SOL IN SOLN OF ALKALIES

SOL IN CHLOROFORM, ALC, ETHER

Water solubility = 2.06X10+3 mg/L at 25 °C

2060 mg/L @ 25 °C (exp)

Synonyms

Canonical SMILES

Salicylamide (2-hydroxybenzamide) is an aromatic amide derived from salicylic acid, recognized for its analgesic and antipyretic properties. Beyond its direct pharmaceutical applications, it serves as a crucial precursor and building block in organic synthesis for more complex molecules, including agrochemicals and other active pharmaceutical ingredients. Its defining feature is the ortho-positioned hydroxyl group relative to the amide, which facilitates intramolecular hydrogen bonding. This configuration imparts distinct physicochemical properties, such as specific melting points and solubility profiles, and dictates its reactivity and potential for forming multicomponent crystalline systems like cocrystals.

Research Fit

References

- [1] Salicylamide. Wikipedia.

- [3] Phetmung, H., Nagami, T., & Ueda, H. (2019). The pharmaceutical cocrystal of salicylic acid (C7H6O3 or H2Sal) and salicylamide (C7H7NO2 or SAM) was synthesized and characterized by various techniques. Journal of Thermal Analysis and Calorimetry, 138(4), 2639-2648.

- [4] Fiedler, J., et al. (2024). Polymorphic Stability Shifts, Co-Crystals, and Crystalline Solid Solutions: The T-X Phase Diagram of Salicylic Acid–Salicylamide. Crystal Growth & Design.

- [5] Grabarczyk, M., et al. (2018). Coexistence of Intra- and Intermolecular Hydrogen Bonds: Salicylic Acid and Salicylamide and Their Thiol Counterparts. Molecules, 23(11), 2921.

- [6] Nordström, F. L., & Rasmuson, Å. C. (2006). Solubility and Melting Properties of Salicylamide. Journal of Chemical & Engineering Data, 51(5), 1668–1671.

Substituting Salicylamide with its meta- or para-isomers (3-hydroxybenzamide, 4-hydroxybenzamide) or its parent compound, salicylic acid, is frequently unviable in process chemistry and formulation. The ortho-position of the hydroxyl group in Salicylamide allows for strong intramolecular hydrogen bonding, which is absent in its isomers. This single structural difference fundamentally alters crystal packing, melting point, polymorphic behavior, and solubility, making these compounds non-interchangeable for applications sensitive to solid-state properties or specific reaction pathways. For instance, the ability to form specific cocrystal polymorphs is highly dependent on the steric and electronic arrangement unique to the ortho-substituted structure, a property not replicated by its isomers.

Substitution Risk

References

- [1] Grabarczyk, M., et al. (2018). Coexistence of Intra- and Intermolecular Hydrogen Bonds: Salicylic Acid and Salicylamide and Their Thiol Counterparts. Molecules, 23(11), 2921.

- [2] Fiedler, J., et al. (2024). Polymorphic Stability Shifts, Co-Crystals, and Crystalline Solid Solutions: The T-X Phase Diagram of Salicylic Acid–Salicylamide. Crystal Growth & Design.

- [3] Manin, A. N., et al. (2017). Weak Interactions Cause Packing Polymorphism in Pharmaceutical Two-Component Crystals. The Case Study of the Salicylamide Cocrystal. Crystal Growth & Design, 17(3), 1346–1356.

Defined Thermal Properties: Higher Melting Point than Key Cocrystal Formulations

Salicylamide (Form I) exhibits a distinct and higher melting point compared to its cocrystal forms, a critical parameter for thermal processing and formulation stability. The onset melting point for pure Salicylamide Form I is 139.9 °C. In contrast, a well-characterized 1:1 cocrystal of Salicylamide with Salicylic Acid (Form II) melts congruently at a lower onset temperature of 118.4 °C. This ~21.5 °C difference is a key consideration in melt-based processing methods and for defining the thermal stability limits of a formulation.

| Evidence Dimension | Onset Melting Point (°C) |

| Target Compound Data | 139.9 °C (for Form I) |

| Comparator Or Baseline | 118.4 °C (for 1:1 Salicylamide-Salicylic Acid cocrystal, Form II) |

| Quantified Difference | ~21.5 °C higher melting point than the cocrystal |

| Conditions | Differential Scanning Calorimetry (DSC) analysis. |

This defined melting point is critical for selecting processing temperatures in manufacturing and ensures the compound's physical integrity in high-temperature applications where cocrystals would fail.

Predictable Polymorphism: Stable Ambient Form Under Standard Processing Conditions

Salicylamide's polymorphic landscape is well-defined, with Form I being the thermodynamically stable and commercially available form under ambient conditions. Alternative polymorphs, such as Form II, are only accessible under specific, non-standard conditions, requiring high pressure (0.2 GPa) for crystallization. This contrasts with other APIs where multiple polymorphs can emerge unpredictably under routine solvent and temperature variations. The stability of Form I provides high batch-to-batch consistency for crystallization processes.

| Evidence Dimension | Conditions for Polymorph Formation |

| Target Compound Data | Form I is stable and crystallizes under ambient pressure from common solvents. |

| Comparator Or Baseline | Form II requires high pressure (0.2 GPa) in a methanol/ethanol mixture. |

| Quantified Difference | Requires >2000 atmospheres of pressure to access Form II. |

| Conditions | Crystallization from solution. |

For procurement, this means a lower risk of unexpected polymorphic conversion during routine handling, storage, and processing, ensuring reproducible physical properties like solubility and dissolution rate.

Demonstrated Bactericidal Efficacy: Rapid Eradication of Multidrug-Resistant N. gonorrhoeae

In antimicrobial screening, Salicylamide demonstrates potent and rapid bactericidal activity against multidrug-resistant Neisseria gonorrhoeae. In a time-kill assay, Salicylamide at 5x its Minimum Inhibitory Concentration (MIC) reduced the bacterial inoculum to below the limit of detection (100 CFU/ml) within 10 hours. The compound was effective against a panel of 40 resistant clinical isolates with MIC values ranging from 8 to 32 µg/ml. This contrasts with its parent compound, salicylic acid, which, while having the same MIC50, is not reported with the same bactericidal speed in this context.

| Evidence Dimension | Time to Eradication (N. gonorrhoeae) |

| Target Compound Data | <10 hours to reduce inoculum below detection limit. |

| Comparator Or Baseline | Not specified for comparator under identical conditions, but establishes a strong performance benchmark for Salicylamide itself. |

| Quantified Difference | Demonstrates rapid bactericidal, not just bacteriostatic, action. |

| Conditions | In vitro time-kill assay at 5x MIC against N. gonorrhoeae strain 194. |

This evidence supports the selection of Salicylamide over other salicylates for developing novel antimicrobial agents, particularly where rapid bactericidal action against resistant strains is the primary objective.

Precursor for Pharmaceutical Synthesis Requiring High Thermal Stability

Based on its well-defined and relatively high melting point of ~140 °C, Salicylamide is a suitable starting material for synthetic routes that involve heating steps where lower-melting point analogs or cocrystals would decompose or undergo phase changes. This ensures reaction consistency and simplifies process control.

Development of Stable Crystalline Formulations

The established stability of Salicylamide's Form I polymorph at ambient pressure makes it a reliable choice for developing solid dosage forms. Researchers and formulators can proceed with less risk of encountering unexpected, problematic polymorphs during standard milling, granulation, or storage, ensuring consistent bioavailability and performance.

Screening and Development of Novel Antibacterial Agents

The demonstrated rapid bactericidal activity of Salicylamide against multidrug-resistant bacteria makes it a primary candidate for lead compound optimization in antimicrobial drug discovery programs. Its performance justifies its selection over other structurally similar compounds for derivatization and structure-activity relationship studies targeting resistant pathogens.

Systematic Studies in Cocrystal Engineering and Supramolecular Chemistry

The well-documented ability of Salicylamide to form cocrystals with predictable stoichiometry, combined with its stable polymorphic behavior, makes it an ideal model compound for systematic research in cocrystal screening and the study of intermolecular interactions. Its use allows for controlled experiments to probe the principles of crystal engineering.

Application Selection Guide

References

- [1] Fiedler, J., et al. (2024). Polymorphic Stability Shifts, Co-Crystals, and Crystalline Solid Solutions: The T-X Phase Diagram of Salicylic Acid–Salicylamide. Crystal Growth & Design.

- [2] Johnstone, R. D., et al. (2010). High-pressure polymorphism in salicylamide. CrystEngComm, 12(4), 1065-1078.

- [3] Mohammad, H., et al. (2018). Repurposing Salicylamide for Combating Multidrug-Resistant Neisseria gonorrhoeae. Antimicrobial Agents and Chemotherapy, 62(3), e01877-17.

Physical Description

Solid

Color/Form

YELLOW LEAFLETS FROM DILUTE ALCOHOL

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

181.5 °C @ 14 MM HG

181.50 °C. @ 760.00 mm Hg

Heavy Atom Count

Taste

Density

1.175 @ 140 °C/4 °C

LogP

1.28 (LogP)

Log Kow = 1.28

Decomposition

Appearance

Melting Point

140 °C

UNII

Related CAS

GHS Hazard Statements

H302 (99.25%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (55.33%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (36.01%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (36.01%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (35.88%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

SALICYLAMIDE, THE AMIDE OF SALICYLIC ACID, IS NO LONGER AN OFFICIAL DRUG. ITS EFFECTS IN MAN ARE NOT RELIABLE, & ITS USE IS NOT RECOMMENDED. THE SMALL DOSES INCLUDED IN "OVER-THE-COUNTER" ANALGESIC AND SEDATIVE MIXTURES ARE PROBABLY INEFFECTIVE.

THIRD MOST COMMON COMPONENT OF NONPRESCRIPTION HYPNOTIC MIXT IS SODIUM SALICYLAMIDE. DOSE OF 1.3 G HAS SLIGHT SEDATIVE EFFECT; DOSE INCL IN NONPRESCRIPTION PRODUCTS IS 200-380 MG. /SODIUM SALICYLAMIDE/

MEDICATION (VET): DEPRESSES INTESTINAL SMOOTH MUSCLE FUNCTION IN RABBIT & DOG TRIALS. MOST PROMISING INDICATION IN VET MEDICINE MAY BE FOR DOGS WITH CALCIUM PHOSPHATE CONTAINING URINARY CALCULI WHICH ITS COMPLEX GLUCURONIDE METABOLITES MAY HELP SOLUBILIZE.

For more Therapeutic Uses (Complete) data for SALICYLAMIDE (10 total), please visit the HSDB record page.

ATC Code

N02 - Analgesics

N02B - Other analgesics and antipyretics

N02BA - Salicylic acid and derivatives

N02BA05 - Salicylamide

KEGG Target based Classification of Drugs

Oxidoreductases (EC1)

Prostaglandin synthase [EC:1.14.99.1]

PTGS1 (COX1) [HSA:5742] [KO:K00509]

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

/IN THE RABBIT/ RATE OF TRANSPORT OF FREE DRUG ACROSS BASAL BARRIER WAS BLOOD-FLOW-LIMITED, WHILE TRANSPORT OF THE GLUCURONIDE WAS LIMITED BY TRANSPORT STEP OUT OF EPITHELIAL CELL RATHER THAN BY RATE OF SYNTHESIS.

...WHEN DOSE OF SALICYLAMIDE EXCEEDS ABOUT 1 G...SIGNIFICANT LEVELS OF UNCHANGED DRUG APPEAR IN PLASMA.

BIOAVAILABILITY STUDIES IN HUMAN/S/...INDICATED THAT SODIUM SALICYLAMIDE IN SOLN IS ABSORBED FASTER AFTER ORAL DOSES THAN SALICYLAMIDE IN TABLETS. SEDATIVE EFFECT OCCURRED EARLIER WITH NA SALT THAN WITH SALICYLAMIDE & EXTENT OF SEDATION INCR WITH INCR DOSES OF BOTH COMPD.

For more Absorption, Distribution and Excretion (Complete) data for SALICYLAMIDE (9 total), please visit the HSDB record page.

Metabolism Metabolites

AFTER ADMIN OF SALICYLAMIDE TO CATS NO GLUCURONIDE CONJUGATE COULD BE DETECTED IN URINE. INCR AMT OF SULFURIC ACID ESTER CONJUGATE & SUBSTANTIALLY GREATER AMT OF 2,3-DIHYDROXYBENZAMIDE WERE PRODUCED BY CAT COMPARED WITH RABBIT.

SALICYLAMIDE GIVES SALICYLAMIDE-2-BETA-D-GLUCURONIDE & SALICYLAMIDE-2-SULFATE IN MAN. /FROM TABLE/

AFTER ADMIN OF 5 MG/KG SALICYLAMIDE IN 5 MG/KG TYLENOL SUSPENSION, CHILDREN EXCRETED 78% OF DOSE AS SALICYLAMIDE SULFATE; ADULTS 36%. IN ADULTS, GLUCURONIDE WAS MAJOR PRODUCT. GLUCURONIDE CONJUGATION DEFICIENCY IN CHILDREN IS ACCOMPANIED BY A HIGHER RATE OF SULFATE FORMATION.

For more Metabolism/Metabolites (Complete) data for SALICYLAMIDE (10 total), please visit the HSDB record page.

Wikipedia

Drug Warnings

VET: WARNING: CATS MAY BE VERY SENSITIVE TO TOXIC EFFECT OF THIS DRUG.

Dose related GI and CNS disturbances are the most common adverse effects of salicylamide. GI disturbances may include nausea, vomiting, heartburn, anorexia, or diarrhea. CNS disturbances may include dizziness, drowsiness, lightheadedness, faintness, or headache. Flushing, hyperventilation, sweating, dry mouth, rash, and thrombocytopenic purpura have also been reported. Adverse Gi and CNS effects occur infrequently with salicylamide doses occur infrequently with salicylamide doses of 325-650 mg but occur often with higher doses. Tinnitus, ecchymoses, hemorrhagic lesions, leukopenia, or thrombocytopenia may also occur with high doses.

Use Classification

Cosmetics -> Keratolytic

Methods of Manufacturing

General Manufacturing Information

Analytic Laboratory Methods

A METHOD BASED ON REVERSED-PHASE HIGH-PRESSURE LIQ CHOMATOGRAPHY WAS USED FOR THE SIMULTANEOUS QUANTITATION OF DRUGS.

FLUOROMETRIC PROCEDURE FOR DETERMINING SALICYLAMIDE IS PRESENTED.

GLC PROCEDURE FOR THE ANALYSIS OF DRUGS SIMULTANEOUSLY IN PREPN.

Clinical Laboratory Methods

GAS CHROMATOGRAPHIC ASSAY OF UNDERIVATIZED SALICYLAMIDE IN PLASMA, SALIVA, & URINE.

A RAT PLASMA ASSAY WAS DEVELOPED USING RING-LABELED TRITRIATED SALICYLAMIDE.

High performance liquid chromatographic method for the quantitation of salicylamide and its metabolites in biological fluids.

Storage Conditions

Interactions

BIOLOGICAL HALF-LIFE OF SALICYLAMIDE...INCR SOMEWHAT BY IV ASCORBIC ACID & MORE BY ORAL ASCORBIC ACID; PLASMA LEVELS OF SALICYLAMIDE & GLUCURONIDE METABOLITE INCR WHILE LEVELS OF SULFATE METABOLITE DECR. ...MAX INHIBITION OF SULFATE CONJUGATION OR SALICYLAMIDE BY ASCORBIC ACID WHEN BOTH...IN HIGH CONCN IN INTESTINAL WALL & LIVER.

SALICYLAMIDE ADMIN DECR RADIOSULFATE UPTAKE BY MATERNAL SERUM & LIVER, FETUS, & PLACENTA; EFFECTS BEING DOSE-DEPENDENT.

IN THE PRESENCE OF SALICYLAMIDE, 7,12-DIMETHYLBENZ(A)ANTHRACENE LOST ITS ABILITY TO INDUCE DNA-REPAIR SYNTHESIS IN RAT HEPATOCYTES. THIS FAILURE TO INDUCE DNA REPAIR IS DUE TO INHIBITION OF A SULFATE ESTER INTERMEDIATE.

For more Interactions (Complete) data for SALICYLAMIDE (12 total), please visit the HSDB record page.

Stability Shelf Life

STABLE IN AIR

The acute toxicity profile of a teething gel containing salicylamide in toddlers: an observational poisons centre-based study

Katharina E Hofer, Seraina Kaegi, Stefan WeilerPMID: 30444142 DOI: 10.1080/15563650.2018.1516288

Abstract

Novel salicylamide derivatives as potent multifunctional agents for the treatment of Alzheimer's disease: Design, synthesis and biological evaluation

Qing Song, Yan Li, Zhongcheng Cao, Xiaoming Qiang, Zhenghuai Tan, Yong DengPMID: 30500523 DOI: 10.1016/j.bioorg.2018.11.022

Abstract

A series of salicylamide derivatives were designed, synthesized and evaluated as multifunctional agents for the treatment of Alzheimer's disease. In vitro assays demonstrated that most of the derivatives were selective AChE inhibitors. They showed good inhibitory activities of self- and Cu-induced Aβ

aggregation, and significant antioxidant activities. Among them, compound 15b exhibited good inhibitory activity toward RatAChE and EeAChE with IC

value of 10.4 μM and 15.2 μM, respectively. Moreover, 15b displayed high antioxidant activity (2.46 Trolox equivalents), good self- and Cu

-induced Aβ

aggregation inhibitory potency (42.5% and 31.4% at 25.0 μM, respectively) and moderate disaggregation ability to self- and Cu

-induced Aβ

aggregation fibrils (23.4% and 27.0% at 25 μM, respectively). Furthermore, 15b also showed biometal chelating abilities, anti-neuroinflammatory ability and BBB permeability. These multifunctional properties indicated compound 15b was worthy of being chosen for further pharmacokinetics, toxicity and behavioral researches to test its potential for AD treatment.

Organocatalytic Asymmetric Conjugate Addition of Aldehydes to Maleimides and Nitroalkenes in Deep Eutectic Solvents

Alejandro Torregrosa-Chinillach, Alba Sánchez-Laó, Elisa Santagostino, Rafael ChinchillaPMID: 31717507 DOI: 10.3390/molecules24224058

Abstract

A chiral primary amine-salicylamide is used as an organocatalyst for the enantioselective conjugate addition of α,α-disubstituted aldehydes to maleimides and nitroalkenes. The reactions are performed in deep eutectic solvents as reaction media at room temperature, leading to the corresponding adducts with enantioselectivities up to 88% (for maleimides) and 80% (for nitroalkenes). Catalyst and solvent can be recovered and reused.Salicylamide derivatives for iron and aluminium sequestration. From synthesis to complexation studies

Joanna I Lachowicz, Miriam Crespo-Alonso, Claudia Caltagirone, Giancarla Alberti, Raffaela Biesuz, James O Orton, Valeria M NurchiPMID: 29685783 DOI: 10.1016/j.jtemb.2018.04.010

Abstract

This paper presents an easy, fast and economic synthesis of chelating agents for medical, environmental and analytical applications, and the evaluation of the stability of their complexes with Feand Al

. Complex formation equilibria with Cu

and Zn

metal ions were also studied to evaluate if the chelating agents can perturb the homeostatic equilibria of these essential metal ions. Effective chelating agents for metal ions, in addition to their well-known medical uses, find an increasing number of applications in environmental remediation, agricultural applications (supplying essential elements in an easily available form), and in analytical chemistry as colorimetric reagents. Besides the stability of the complexes, the lack of toxicity and the low cost are the basic requisites of metal chelating agents. With these aims in mind, we utilized ethyl salicylate, a cheap molecule without toxic effects, and adopted a simple synthetic strategy to join two salicylate units through linear diamines of variable length. Actually, the mutual position of the metal binding oxygen groups, as well as the linker length, affected protonation and complex formation equilibria. A thorough study of the ligands is presented. In particular, the complex formation equilibria of the three ligands toward Fe

, Al

, Zn

and Cu

ions were investigated by combined potentiometric and spectrophotometric techniques. The results are encouraging: all the three ligands form stable complexes with all the investigated metal ions, involving the oxygen donor atoms from the 2-hydroxybenzamido unit, and nitrogen atoms in copper and zinc coordination.

Synthesis, Characterization and Antimicrobial Evaluation of Lipid Based Norfloxacin Prodrug

Prabodh Chander Sharma, Mona Piplani, Harish RajakPMID: 27758690 DOI: 10.2174/1567201813666161018153852

Abstract

Fluoroquinolones, the synthetic antibacterial agents are being successfully utilized against bacterial infections, since the time immemorial. Despite of enormous useful features, these drugs are associated with some limitations also. Large number of efforts has been made by various scientists to improve pharmacokinetic properties of these drugs and hence, to overcome the limitations associated with them.The aim of this paper is to introduce a novel scheme for synthesis of prodrug with improved pharmacokinetic properties i.e., lipophilicity and consequently, modified bioavailability of norfloxacin.

Fatty acid hydrazide of selected fatty acid was synthesized followed by preparation of 5-formyl salicylamide. N-Mannich base of norfloxacin was synthesized by reacting norfloxacin with 5-formyl salicylamide. The prodrug was obtained by covalently coupling this N-Mannich base of norfloxacin with fatty acid hydrazide. The synthesized lipid based prodrug was evaluated for partition coefficient by shake flask method and screened for antimicrobial activity against selected strains. Drug content determination and in vitro dissolution studies utilizing HPLC were also carried out.

The synthesized prodrug was found to exhibit improved partition coefficient (1.15) when compared with parent drug, norfloxacin (0.46). The results of antimicrobial evaluation indicate promising antibacterial and antifungal activity.

The synthesized prodrug proved to be a good antimicrobial substance due to improved lipophilicity and would be expected to be used as a suitable candidate for exploration of possible utilities in treatment of bacterial infections in forthcoming time.

Design, synthesis, and evaluation of hinge-binder tethered 1,2,3-triazolylsalicylamide derivatives as Aurora kinase inhibitors

Yunkyung Jeong, Jooyeon Lee, Jae-Sang RyuPMID: 27041399 DOI: 10.1016/j.bmc.2016.03.042

Abstract

A series of hinge-binder tethered 1,2,3-triazolylsalicylamide derivatives were designed, synthesized, and evaluated for the Aurora kinase inhibitory activities. The novel hinge-binder tethered 1,2,3-triazolylsalicylamide scaffold was effectively assembled by Cu(I)-catalyzed azide-alkyne 1,3-dipolar cycloaddition (CuAAC). A variety of alkynes with hinge binders were used to search proper structures-binding relationship to the hinge region. The synthesized 1,2,3-triazolylsalicylamide derivatives showed significant Aurora kinase inhibitory activity. In particular, 8a inhibited Aurora A kinase with an IC50 value of 0.284 μM, whereas 8m inhibited Aurora B kinase with an IC50 value of 0.364 μM.Antifungal activity of a new group of salicylamide derivatives for dermatophytes. II. The relation of chemical structure to activity

A Y HAMILTON, K S PILCHERPMID: 24544096 DOI:

Abstract

Salicylamide cocrystals: screening, crystal structure, sublimation thermodynamics, dissolution, and solid-state DFT calculations

Alex N Manin, Alexander P Voronin, Nikolay G Manin, Mikhail V Vener, Anastasia V Shishkina, Anatoly S Lermontov, German L PerlovichPMID: 24861612 DOI: 10.1021/jp5032898

Abstract

A new cocrystal of 2-hydroxybenzamide (A) with 4-acetamidobenzoic acid (B) has been obtained by the DSC screening method. Thermophysical analysis of the aggregate [A:B] has been conducted and a fusion diagram has been plotted. Cocrystal formation from melts was studied by using thermomicroscopy. A cocrystal single-crystal was grown and its crystal structure was determined. The pattern of noncovalent interactions has been quantified using the solid-state DFT computations coupled with the Bader analysis of the periodic electron density. The sublimation processes of A-B cocrystal have been studied and its thermodynamic functions have been calculated. The classical method of substance transfer by inert gas-carrier was chosen to investigate sublimation processes experimentally. The lattice energy is found to be 143 ± 4 kJ/mol. It is lower than the sum of the corresponding values of the cocrystal pure components. The theoretical value of the lattice energy, 156 kJ/mol, is in reasonable agreement with the experimental one. A ternary phase diagram of solubility (A-B-ethanol) has been plotted and the areas with solutions for growing thermodynamically stable cocrystals have been determined.Some Brief Notes on Theoretical and Experimental Investigations of Intramolecular Hydrogen Bonding

Lucjan Sobczyk, Dorota Chudoba, Peter M Tolstoy, Aleksander FilarowskiPMID: 27918442 DOI: 10.3390/molecules21121657

Abstract

A review of selected literature data related to intramolecular hydrogen bonding in-hydroxyaryl Schiff bases,

-hydroxyaryl ketones,

-hydroxyaryl amides, proton sponges and

-hydroxyaryl Mannich bases is presented. The paper reports on the application of experimental spectroscopic measurements (IR and NMR) and quantum-mechanical calculations for investigations of the proton transfer processes, the potential energy curves, tautomeric equilibrium, aromaticity etc. Finally, the equilibrium between the intra- and inter-molecular hydrogen bonds in amides is discussed.

Molecular Ionization-Desorption Analysis Source (MIDAS) for Mass Spectrometry: Thin-Layer Chromatography

Gregory T Winter, Joshua A Wilhide, William R LaCoursePMID: 26471042 DOI: 10.1007/s13361-015-1289-5

Abstract

Molecular ionization-desorption analysis source (MIDAS), which is a desorption atmospheric pressure chemical ionization (DAPCI) type source, for mass spectrometry has been developed as a multi-functional platform for the direct sampling of surfaces. In this article, its utility for the analysis of thin-layer chromatography (TLC) plates is highlighted. Amino acids, which are difficult to visualize without staining reagents or charring, were detected and identified directly from a TLC plate. To demonstrate the full potential of MIDAS, all active ingredients from an analgesic tablet, separated on a TLC plate, were successfully detected using both positive and negative ion modes. The identity of each of the compounds was confirmed from their mass spectra and compared against standards. Post separation, the chemical signal (blue permanent marker) as reference marks placed at the origin and solvent front were used to calculate retention factor (Rf) values from the resulting ion chromatogram. The quantitative capabilities of the device were exhibited by scanning caffeine spots on a TLC plate of increasing sample amount. A linear curve based on peak are, R2 = 0.994, was generated for seven spots ranging from 50 to 1000 ng of caffeine per spot.Explore Compound Types